molecular formula C19H26N2O7S B12712550 (E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one CAS No. 91376-01-1

(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one

Cat. No.: B12712550
CAS No.: 91376-01-1
M. Wt: 426.5 g/mol
InChI Key: GCJAWIINQOPPLV-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazinone core and a but-2-enedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, including the formation of the benzothiazinone core and the subsequent attachment of the but-2-enedioic acid and tert-butylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazinone derivatives and molecules with similar functional groups, such as:

  • (E)-but-2-enedioic acid derivatives
  • Benzothiazinone analogs
  • Compounds with tert-butylamino and hydroxypropoxy groups

Uniqueness

What sets (E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91376-01-1

Molecular Formula

C19H26N2O7S

Molecular Weight

426.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H22N2O3S.C4H4O4/c1-15(2,3)16-7-10(18)8-20-12-6-4-5-11-14(12)21-9-13(19)17-11;5-3(6)1-2-4(7)8/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GCJAWIINQOPPLV-WLHGVMLRSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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